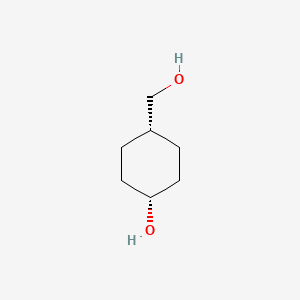

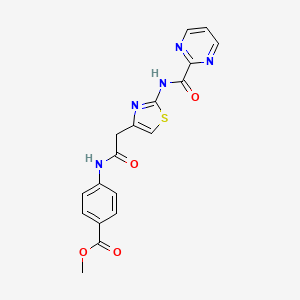

![molecular formula C18H14ClFN2O3S B2516568 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 2034439-79-5](/img/structure/B2516568.png)

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a specialized molecule that may be synthesized through a series of chemical reactions. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and synthetic methods that could be relevant to its synthesis and properties.

Synthesis Analysis

The synthesis of complex oxalamides, such as the one , can be informed by the novel one-pot synthetic approach described in the first paper. This approach involves the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence. The method is noted for being operationally simple and high yielding, which suggests that it could potentially be adapted for the synthesis of N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide .

Molecular Structure Analysis

Chemical Reactions Analysis

Oxalamides, including the compound , may undergo various chemical reactions based on the functional groups present in their structure. The acid-catalyzed rearrangement mentioned in the first paper could be a key reaction in the synthesis or modification of such compounds. Additionally, the presence of aromatic substituents suggests potential for electrophilic substitution reactions, although specific reactions for the compound of interest are not detailed in the provided papers.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Antimicrobial Activity

A study by Mishra and Chundawat (2019) synthesized a series of compounds, including one similar to the queried chemical, demonstrating potent activity against gram-negative bacteria such as P. aeruginosa and gram-positive bacteria like S. aureus. These compounds were synthesized through a nucleophilic substitution reaction, showing better inhibitory activity than standard drugs in some cases (Mishra & Chundawat, 2019).

Anticancer Properties

Haridevamuthu et al. (2023) speculated that hydroxyl-containing benzo[b]thiophene analogs might possess antiproliferative activity against cancer cells. Their study on laryngeal cancer cells showed that the presence of a hydroxyl group significantly contributed to anticancer activity, highlighting a potential pathway for chemotherapy (Haridevamuthu et al., 2023).

Fluorescence Property Exploration

A research conducted by Zhengneng et al. (2013) on novel 1,8-naphthalimide derivatives containing a thiophene ring demonstrated varied fluorescence properties. These compounds showed potential for applications in materials science, especially due to their enhanced fluorescence when electron-donating groups were attached to the thiophene ring (Zhengneng et al., 2013).

Complex Chemical Synthesis

De, Yin, and Ma (2017) developed a copper-catalyzed coupling reaction using a (hetero)aryl chloride and amides, demonstrating an efficient catalytic system for Goldberg amidation. This study could offer insights into creating complex molecules involving components similar to the queried compound (De, Yin, & Ma, 2017).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with a benzothiophene nucleus have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Compounds with similar structures have shown variable activity against different bacterial strains . This suggests that the compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Biochemical Pathways

These could include pathways related to cell growth and proliferation, inflammation, and various metabolic processes .

Pharmacokinetics

A study on similar compounds indicated a favorable pharmacokinetic profile . This suggests that the compound could have good bioavailability, although further studies would be needed to confirm this.

Result of Action

Similar compounds have shown promising activity against certain bacterial strains . This suggests that the compound could have bactericidal activity, leading to the elimination of these bacteria.

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3S/c19-13-7-10(5-6-14(13)20)22-18(25)17(24)21-8-15(23)12-9-26-16-4-2-1-3-11(12)16/h1-7,9,15,23H,8H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKONCQKLKGLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

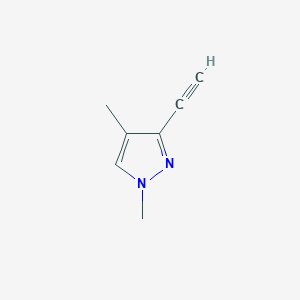

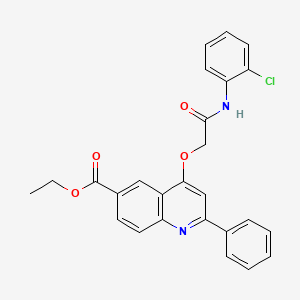

![3-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2516489.png)

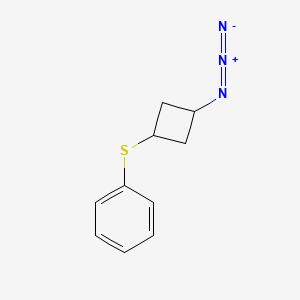

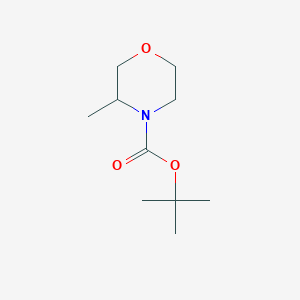

![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516490.png)

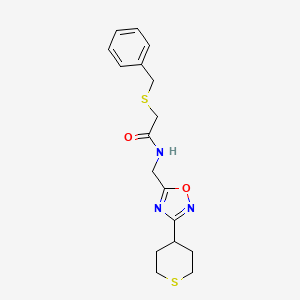

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516498.png)

![N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2516501.png)

![Methyl 6-isopropyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2516503.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2516505.png)

![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)